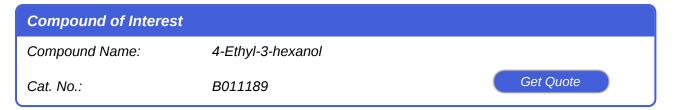


In-Depth Technical Guide to 4-Ethyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of **4-Ethyl-3-hexanol**, a chiral secondary alcohol with applications in the chemical industry and potential as a building block in organic synthesis. This document consolidates key information regarding its chemical identity, physicochemical properties, synthesis, and safety considerations, tailored for a scientific audience.

IUPAC Name: 4-ethylhexan-3-ol[1][2] CAS Number: 19780-44-0[1][3]

4-Ethyl-3-hexanol is a branched-chain alcohol featuring a hydroxyl group on the third carbon of a hexane backbone with an ethyl substituent at the fourth position.[3] Its structure, particularly its chirality, makes it an interesting synthon for the synthesis of more complex molecules. This guide aims to provide the detailed data and protocols necessary for its effective use in a research and development setting.

Physicochemical Data

The following table summarizes the key physicochemical properties of **4-Ethyl-3-hexanol**. Data has been compiled from various sources and estimations where experimental values are not available.



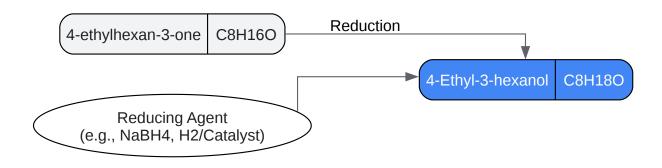
Property	Value	Source(s)
Molecular Formula	C8H18O	[3]
Molecular Weight	130.23 g/mol	[2][4]
Appearance	Colorless to slightly yellow liquid	[1][5]
Odor	Characteristic aromatic smell	[1][5]
Boiling Point	Approximately 159-163 °C	[1][5]
Melting Point	Approximately -82 °C	[1][5]
Density	Approximately 0.835 g/mL	[1][5]
Solubility	Moderately soluble in water; soluble in many organic solvents	[1][3][5]

Synthesis and Experimental Protocols

The primary method for the synthesis of **4-Ethyl-3-hexanol** is the reduction of the corresponding ketone, 4-ethylhexan-3-one.[1][5] For researchers requiring stereochemical control, an enantioselective reduction is necessary.

General Synthesis Pathway

The synthesis of **4-Ethyl-3-hexanol** from its ketone precursor is a standard reduction reaction.



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Caption: General synthesis of **4-Ethyl-3-hexanol**.

Experimental Protocol: Asymmetric Reduction of 4-Ethylhexan-3-one

This protocol outlines a general procedure for the enantioselective synthesis of **4-Ethyl-3-hexanol** using a chiral catalyst. The specific catalyst and conditions would need to be optimized for the desired enantiomer.

Materials:

- 4-ethylhexan-3-one
- Anhydrous solvent (e.g., isopropanol, dichloromethane)
- Chiral catalyst (e.g., a chiral ruthenium-based or rhodium-based catalyst)
- Reducing agent (e.g., hydrogen gas or a hydride source like isopropanol)
- Inert gas (e.g., nitrogen or argon)
- Standard glassware for organic synthesis

Procedure:

- Reaction Setup: Under an inert atmosphere, a dried reaction flask is charged with 4ethylhexan-3-one and the anhydrous solvent.
- Catalyst Addition: The chiral catalyst is added to the solution. The catalyst loading is typically low, in the range of 0.1 to 1 mol%.
- Initiation of Reduction: The flask is either pressurized with hydrogen gas or the hydride source is added. The reaction is then stirred at a controlled temperature.
- Monitoring the Reaction: The progress of the reaction is monitored by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).



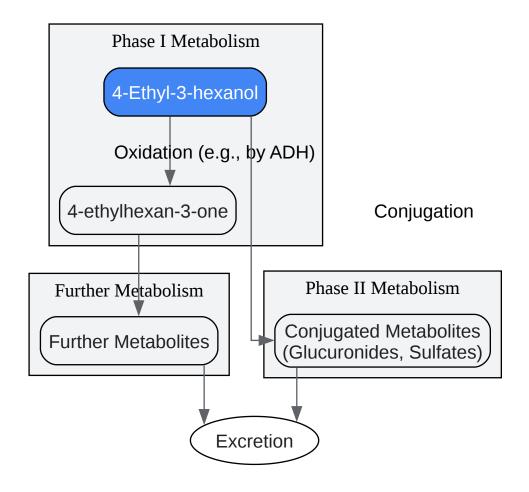
- Work-up: Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The crude product is then purified.
- Purification: Purification is typically achieved by column chromatography on silica gel to yield the pure 4-Ethyl-3-hexanol.
- Characterization: The final product is characterized by spectroscopic methods (NMR, IR, Mass Spectrometry) and its enantiomeric excess is determined by chiral GC or HPLC.

Biological Significance and Applications in Drug Development

Currently, there is limited specific information available in the public domain regarding the direct involvement of **4-Ethyl-3-hexanol** in biological signaling pathways or its specific metabolic fate. However, as a chiral secondary alcohol, it holds potential as a valuable chiral building block in the synthesis of more complex, biologically active molecules. The stereochemistry of such molecules is often critical for their pharmacological activity.

The general metabolic pathway for secondary alcohols involves oxidation to the corresponding ketone, followed by further metabolism.





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Caption: Postulated metabolic pathway for **4-Ethyl-3-hexanol**.

Safety and Handling

4-Ethyl-3-hexanol is considered to have low toxicity.[1][5] However, as with most organic solvents and reagents, appropriate safety precautions should be taken.

- Irritation: It may cause irritation to the eyes, respiratory system, and skin.[1][5]
- Handling: Use in a well-ventilated area and avoid direct contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[1][5]
- Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[1]
- Storage: Store in a sealed container and avoid contact with strong oxidizing agents.[1][5]



This guide provides a foundational understanding of **4-Ethyl-3-hexanol** for scientific applications. Further research into its biological activities and applications in asymmetric synthesis is warranted.

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- To cite this document: BenchChem. [In-Depth Technical Guide to 4-Ethyl-3-hexanol].
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